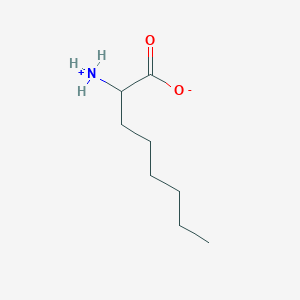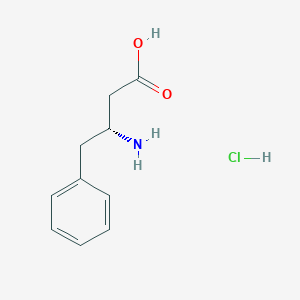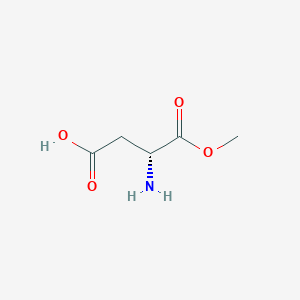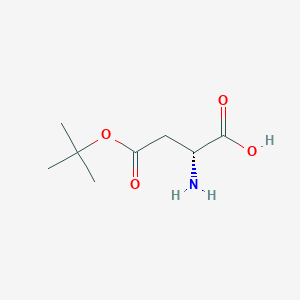
3-Chloro-L-alanine Hydrochloride
Descripción general
Descripción
Clorhidrato de beta-Cloro-L-alanina: es un derivado de aminoácido sintético con la fórmula química C3H6ClNO2·HCl. Es conocido por su papel como inhibidor de la alanina aminotransferasa, una enzima involucrada en el metabolismo de los aminoácidos. Este compuesto tiene aplicaciones significativas en la investigación bioquímica y se utiliza para estudiar los mecanismos enzimáticos y la síntesis de proteínas.
Mecanismo De Acción
El clorhidrato de beta-Cloro-L-alanina ejerce sus efectos principalmente inhibiendo la alanina aminotransferasa (ALAT). La inhibición de la ALAT interrumpe el proceso de transaminación, lo que lleva a una disminución en la producción de piruvato y glutamato. Esta inhibición se ha relacionado con la supresión de la progresión tumoral en el carcinoma pulmonar . El compuesto interactúa con el sitio activo de la ALAT, evitando que la enzima catalice la transferencia de grupos amino.
Análisis Bioquímico
Biochemical Properties
3-Chloro-L-alanine Hydrochloride is recognized for its role in biochemical reactions. It is known to be an inhibitor of the enzyme alanine aminotransferase (ALAT) . This interaction with ALAT can lead to the suppression of tumor progression in lung carcinoma .
Cellular Effects
The effects of this compound on cells are significant. It inhibits L-alanine production and impairs D-glucose uptake of LLC1 Lewis lung carcinoma cells . This impact on cell function can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with the enzyme ALAT, inhibiting its function . This interaction can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with the enzyme ALAT
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de beta-Cloro-L-alanina se puede sintetizar mediante la cloración de la L-alanina. El proceso implica la reacción de la L-alanina con cloruro de tionilo (SOCl2) en condiciones controladas para introducir el átomo de cloro en la posición beta. La reacción se lleva a cabo normalmente en un disolvente inerte como el diclorometano a bajas temperaturas para evitar reacciones secundarias.
Métodos de producción industrial: En entornos industriales, la producción de clorhidrato de beta-Cloro-L-alanina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y el control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización y recristalización para obtener la calidad deseada.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: El clorhidrato de beta-Cloro-L-alanina puede sufrir reacciones de sustitución nucleófila donde el átomo de cloro es reemplazado por otros nucleófilos como iones hidróxido, aminas o tioles.
Reacciones de oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de reducción: La reducción del clorhidrato de beta-Cloro-L-alanina se puede lograr utilizando agentes reductores como el borohidruro de sodio para producir el correspondiente aminoalcohol.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como hidróxido de sodio, amoníaco o tioles en disolventes acuosos o alcohólicos.
Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio en disolventes anhidros.
Principales productos formados:
Sustitución: Beta-hidroxi-L-alanina, beta-amino-L-alanina o beta-tio-L-alanina.
Oxidación: Beta-oxo-L-alanina.
Reducción: Derivados de beta-aminoalcohol.
Aplicaciones Científicas De Investigación
El clorhidrato de beta-Cloro-L-alanina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato en reacciones enzimáticas para estudiar la cinética y los mecanismos enzimáticos.
Biología: El compuesto se emplea en la inhibición de la alanina aminotransferasa para investigar vías metabólicas y funciones enzimáticas.
Comparación Con Compuestos Similares
Compuestos similares:
Clorhidrato de beta-Cloro-D-alanina: Un enantiómero del clorhidrato de beta-Cloro-L-alanina con efectos inhibidores similares sobre la alanina aminotransferasa.
L-Cicloserina: Otro derivado de aminoácido que inhibe la alanina racemasa y se utiliza en el tratamiento de la tuberculosis.
3-Cloro-L-alanina-15N: Un isótopo marcado de beta-Cloro-L-alanina utilizado en estudios de trazadores e investigación metabólica.
Singularidad: El clorhidrato de beta-Cloro-L-alanina es único debido a su inhibición específica de la alanina aminotransferasa, lo que lo convierte en una herramienta valiosa para estudiar el metabolismo de los aminoácidos y las funciones enzimáticas. Su capacidad para suprimir la progresión tumoral en el carcinoma pulmonar destaca aún más sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017432 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51887-89-9 | |
| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-Chloro-L-alanine Hydrochloride highlighted in the provided research?
A1: The research primarily focuses on the use of this compound as a synthetic building block. Specifically, it serves as a crucial intermediate in the synthesis of L-selenocystine. [] This is achieved through a seleno-reaction under alkaline conditions, highlighting its reactivity and importance in producing this biologically relevant seleno-amino acid. []
Q2: Besides its use in L-selenocystine synthesis, is this compound involved in other chemical reactions relevant to natural product synthesis?
A2: Yes, while not directly discussed in the context of L-selenocystine production, this compound plays a role in synthesizing other naturally occurring compounds. For instance, it acts as a reagent in the synthesis of trans-S-1-propenyl-L-cysteine, a precursor to flavor compounds found in onions (Allium cepa). [] This synthesis involves a reductive cleavage of the carbon-sulfur bond in a vinylsulfide compound, followed by alkylation with this compound. [] This example further demonstrates the versatility of this compound in constructing diverse, biologically relevant molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid](/img/structure/B555627.png)








